6-Methoxy-7-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-7-methylindoline-2,3-dione is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is a derivative of indoline, characterized by the presence of methoxy and methyl groups at the 6 and 7 positions, respectively, and a dione functionality at the 2 and 3 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-methylindoline-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxy-7-methylindole with an oxidizing agent to introduce the dione functionality . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield . The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex indoline derivatives.
Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at the indoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Methoxy-7-methylindoline-2,3-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-7-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The methoxy and methyl groups play a crucial role in enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Methoxy-7-methylindoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
6-methoxy-7-methyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H9NO3/c1-5-7(14-2)4-3-6-8(5)11-10(13)9(6)12/h3-4H,1-2H3,(H,11,12,13) |
InChI Key |
MLAKMNXYCQXOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.